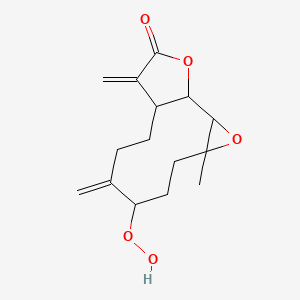
Peroxyparthenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[93002,4]tetradecan-13-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Oxidation reactions: to introduce the hydroperoxy group.
Cyclization reactions: to form the tricyclic structure.
Methylation reactions: to add the methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the hydroperoxy group, leading to different derivatives.
Substitution: Various substituents can replace the hydroperoxy group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one: A similar compound with slight variations in the functional groups or structure.
Other tricyclic compounds: Compounds with similar tricyclic structures but different substituents.
Uniqueness
The uniqueness of 7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64845-91-6 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
7-hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-10-9(2)14(16)18-12(10)13-15(3,19-13)7-6-11(8)20-17/h10-13,17H,1-2,4-7H2,3H3 |
InChI Key |
LVTLWUXRARHGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(=C)CCC3C(C1O2)OC(=O)C3=C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















